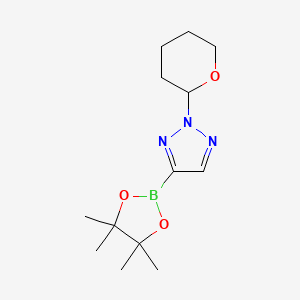
1-(4-methoxy-6-methylpyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-6-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-6-methylpyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-6-methylpyridine with formaldehyde and ammonia. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the formation of the methanamine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-6-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the original compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
1-(4-Methoxy-6-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
4-Methoxy-2-methylpyridine: A structurally related compound with similar chemical properties.
2-(Aminomethyl)-4-methoxypyridine: Another derivative of pyridine with a methanamine group.
Uniqueness: 1-(4-Methoxy-6-methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Its methanamine group provides additional functionality, making it a versatile compound for various applications.
Properties
CAS No. |
1393555-12-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(4-methoxy-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5,9H2,1-2H3 |
InChI Key |
UWPKGGRAXCKMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



